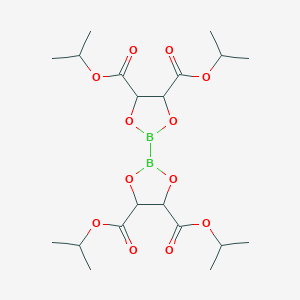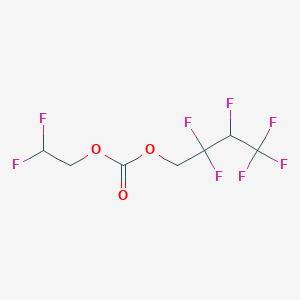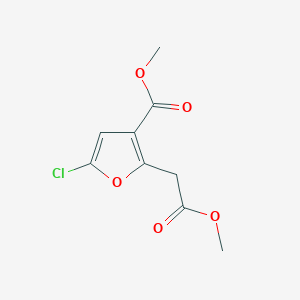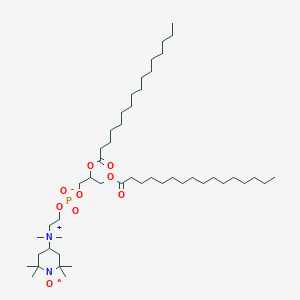![molecular formula C28H30O10 B12089377 (1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone CAS No. 152221-21-1](/img/structure/B12089377.png)
(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This complex compound belongs to the class of macrocyclic polyketides . Its intricate structure features multiple rings and functional groups. Let’s break it down:
Stereochemistry: The compound has a specific stereochemical arrangement denoted by the (1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S) prefix.
Functional Groups: It contains hydroxyl groups (dihydroxy), carbonyl groups (tetrone), and an intriguing 13,15-diene moiety.
Méthodes De Préparation
Synthetic Routes:: While there are several synthetic approaches, one common method involves cyclization of a precursor. Key steps include ring formation and subsequent oxidation/reduction reactions. Researchers have explored both chemoenzymatic and chemical routes.
Reaction Conditions::Cyclization: Intramolecular reactions under controlled conditions.
Oxidation/Reduction: Employing suitable reagents and catalysts.
Industrial Production:: Industrial-scale synthesis typically involves optimized processes, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Reaction Types::
Oxidation: Oxidative cleavage of double bonds.
Reduction: Reduction of carbonyl groups.
Substitution: Functional group modifications.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Acid-catalyzed or base-catalyzed reactions.
- Formation of the 13,15-diene system.
- Hydroxylation at specific positions.
Applications De Recherche Scientifique
Chemistry::
Natural Product Chemistry: Studying its biosynthesis and analogs.
Total Synthesis: Challenging targets for synthetic chemists.
Antibacterial Properties: Investigating its potential as an antibiotic.
Anticancer Activity: Screening for selective cytotoxicity.
Enzyme Inhibition: Targeting specific enzymes.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Crop protection.
Mécanisme D'action
The compound likely interacts with cellular targets, affecting metabolic pathways. Further research is needed to unravel its precise mechanism.
Comparaison Avec Des Composés Similaires
While unique, it shares features with related polyketides. Notable analogs include and .
Propriétés
Numéro CAS |
152221-21-1 |
|---|---|
Formule moléculaire |
C28H30O10 |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14+,15-,16+,18-,19+,23-,24+,25+,26+,27-,28+/m1/s1 |
Clé InChI |
JMNMXSXLYDOMTI-ZIKQACNZSA-N |
SMILES isomérique |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C=CC8=C[C@H](CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C |
SMILES canonique |
CC12CC3C4(C56C1C(=O)C(O5)(C7C=CC8=CC(CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)



![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)




![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)
![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)

